molecular formula C22H30FN3OS2 B165963 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone CAS No. 131540-59-5

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Número de catálogo B165963
Número CAS: 131540-59-5
Peso molecular: 435.6 g/mol
Clave InChI: IWOQWCKSTOAOMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in the signaling pathways that regulate B-cell development, activation, and survival.

Mecanismo De Acción

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and a reduction in tumor burden.
Biochemical and Physiological Effects:
3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. It also induces apoptosis of cancer cells and inhibits their proliferation. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a highly potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. It has been used to investigate the mechanisms of BCR signaling, as well as the effects of BTK inhibition on immune cell function and tumor growth. However, like any other experimental tool, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has some limitations. It may not fully recapitulate the effects of genetic or other pharmacological approaches to BTK inhibition, and its off-target effects may need to be carefully evaluated in each experimental system.

Direcciones Futuras

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a promising drug candidate for the treatment of B-cell malignancies, and its clinical development is ongoing. Further studies are needed to evaluate its efficacy and safety in larger patient populations, as well as to identify biomarkers that can predict response to treatment. In addition, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone may have potential applications in other diseases that involve dysregulated B-cell signaling, such as autoimmune disorders.

Métodos De Síntesis

The synthesis of 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone involves several steps, including the reaction of 6-fluorobenzo[b]thiophene-3-carboxylic acid with 1-(tert-butoxycarbonyl)piperazine, followed by the addition of 3-bromo-1-chloropropane and 2,5,5-trimethyl-1,3-thiazolidine-4-one. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been extensively studied in preclinical models of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other anti-cancer agents. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is currently being evaluated in clinical trials for the treatment of relapsed or refractory B-cell malignancies.

Propiedades

Número CAS

131540-59-5

Nombre del producto

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Fórmula molecular

C22H30FN3OS2

Peso molecular

435.6 g/mol

Nombre IUPAC

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

Clave InChI

IWOQWCKSTOAOMQ-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

SMILES canónico

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Sinónimos

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
HP 236
HP-236
P 9236
P-9236

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.